D-Glucosamine-6-sulfate

Description

BenchChem offers high-quality D-Glucosamine-6-sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucosamine-6-sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

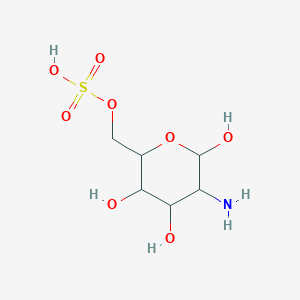

IUPAC Name |

(5-amino-3,4,6-trihydroxyoxan-2-yl)methyl hydrogen sulfate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDHILKWIRSIHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869083 |

Source

|

| Record name | 2-Amino-2-deoxy-6-O-sulfohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Role & Analytical Profiling of D-Glucosamine-6-sulfate in Connective Tissue

Topic: Biological Role of D-Glucosamine-6-sulfate in Connective Tissue Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural & Signaling Nexus

D-Glucosamine-6-sulfate (GlcN6S) is frequently misunderstood in general literature, often conflated with the dietary supplement salt glucosamine sulfate. In the context of matrix biology and drug development, GlcN6S refers to a specific, critical monosaccharide residue embedded within the glycosaminoglycan (GAG) chains of Heparan Sulfate (HS) and Keratan Sulfate (KS) .

This residue is not merely structural; it is a high-affinity molecular switch. The 6-O-sulfation of glucosamine residues within the extracellular matrix (ECM) governs the bioavailability of growth factors (FGF, VEGF) and serves as the obligate substrate for the lysosomal enzyme N-acetylglucosamine-6-sulfatase (GNS) .

This guide dissects the biological function of GlcN6S, its pathological accumulation in Mucopolysaccharidosis IIID (Sanfilippo D) , and provides a validated LC-MS/MS workflow for its quantification in connective tissue research.

Biochemical Architecture & Enzymology

The Residue within the Polymer

In connective tissue, GlcN6S does not exist primarily as a free monosaccharide but as a modification on the disaccharide repeating units of GAGs.

-

Heparan Sulfate (HS): Ubiquitous in basement membranes and cell surfaces.[1] The GlcN residue can be N-sulfated (GlcNS) or N-acetylated (GlcNAc). The addition of a sulfate group at the C6 position (by 6-O-sulfotransferases) creates the GlcN6S moiety.

-

Keratan Sulfate (KS): Found abundantly in cartilage and the cornea. It consists of repeating Gal-GlcNAc units, where the C6 position of GlcNAc is sulfated.

The Catabolic Checkpoint: GNS Enzyme

The turnover of these polymers is strictly regulated. The lysosomal enzyme N-acetylglucosamine-6-sulfatase (GNS) (EC 3.1.6.[2]14) is responsible for hydrolyzing the sulfate ester bond at the C6 position of GlcNAc/GlcNS residues.

Causality of Dysfunction: If GNS is deficient (as in MPS IIID), the degradation of HS and KS stalls. The lysosome cannot cleave the terminal 6-sulfate, preventing subsequent exoglycosidases (like hexosaminidases) from acting. This leads to the intralysosomal accumulation of heparan sulfate fragments terminating in GlcN6S, triggering a cascade of cellular dysfunction.

Visualization: The Degradation Blockade

The following diagram illustrates the specific step where GNS acts and the pathological block in Sanfilippo D.

Caption: The critical role of GNS in Heparan Sulfate catabolism. Deficiency shunts the pathway toward lysosomal storage of GlcN6S-terminated fragments.

Physiological Signaling: The 6-O-Sulfation Switch

In connective tissue engineering and pathology, the GlcN6S residue is not just "waste" waiting to be degraded; it is a functional epitope.

FGF/FGFR Modulation

Fibroblast Growth Factors (FGFs), particularly FGF-2 (Basic FGF) , require HS co-receptors to bind their tyrosine kinase receptors (FGFRs) effectively.[3]

-

Mechanism: The 6-O-sulfate group on GlcN residues within HS chains interacts directly with the FGF ligand and the receptor, stabilizing the ternary complex.[4]

-

Tissue Impact: In cartilage repair and angiogenesis, the presence of GlcN6S motifs potentiates signaling. Conversely, in MPS IIID, the accumulation of free HS fragments containing these motifs may sequester growth factors, disrupting normal tissue maintenance and contributing to the skeletal abnormalities (dysostosis multiplex) seen in patients.

Experimental Protocol: LC-MS/MS Quantification

To study GlcN6S in connective tissue or monitor GNS activity, simple colorimetric assays are insufficient due to interference. The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of disaccharides derived from enzymatic digestion.

Methodological Principle

Connective tissue GAGs are extracted and depolymerized using bacterial lyases (Heparinases). This releases disaccharides.[5][6][7] The specific disaccharides containing the 6-sulfate (e.g.,

Step-by-Step Workflow

Step 1: Tissue Extraction & Proteolysis

-

Homogenize 10-50 mg of connective tissue (cartilage/skin) in digestion buffer (50 mM Tris-HCl, pH 7.0, 2 mM CaCl2).

-

Add Pronase or Proteinase K (1 mg/mL) and incubate at 55°C for 16–24 hours to degrade the core proteins.

-

Inactivate enzymes by boiling (100°C, 5 min). Centrifuge and collect supernatant.

Step 2: GAG Depolymerization (The Specificity Step)

-

Treat the supernatant with a cocktail of Heparinase I, II, and III (to degrade HS) and Keratanase (if KS analysis is required).

-

Incubate at 37°C for 4–12 hours.

-

Note: This step converts long chains into disaccharides. The GlcN6S residue will appear in specific disaccharide units (see Table 1).

Step 3: Derivatization (AMAC Labeling) Why: Disaccharides are polar and hard to retain on Reverse Phase columns. AMAC (2-aminoacridone) adds a hydrophobic tag and improves ionization.

-

Mix 10

L of digest with 10 -

Add 10

L of 1 M NaBH3CN (reducing agent). -

Incubate at 45°C for 2 hours.

Step 4: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase A: 50 mM Ammonium Acetate (pH 5.5).

-

Mobile Phase B: Methanol.[8]

-

Mode: Negative Ion Electrospray (ESI-).

Data Table: Target Analytes (MRM Transitions)

| Common Name | Structure Code | Composition | MRM Transition (m/z) | Biological Relevance |

| D0A6 | Non-sulfated UA + 6-S GlcNAc | 536.1 | Primary Marker for GNS Activity | |

| D2A6 | 2-S UA + 6-S GlcNAc | 616.1 | Highly sulfated HS regions | |

| D0S6 | Non-sulfated UA + N,6-di-S GlcN | 574.1 | FGF-binding domains | |

| D2S6 | 2-S UA + N,6-di-S GlcN | 654.0 | Major HS structural unit |

Note: Transitions assume AMAC derivatization adds specific mass; values above are illustrative for underivatized or specific adducts. Always verify with isotopically labeled standards.

Therapeutic Implications

Understanding the role of GlcN6S drives three major drug development avenues:

-

Enzyme Replacement Therapy (ERT): Recombinant human GNS (rhGNS) is developed to enter the lysosome and cleave the accumulated GlcN6S residues. Challenge: Crossing the Blood-Brain Barrier (BBB) for MPS IIID (Sanfilippo).

-

Substrate Reduction Therapy (SRT): Small molecules (e.g., Genistein) that inhibit GAG synthesis, reducing the load of GlcN6S-containing polymers entering the lysosome.

-

Biomarker Monitoring: The LC-MS/MS protocol above is used to monitor the reduction of urinary or tissue D0A6/D2A6 levels in clinical trials, serving as a surrogate endpoint for efficacy.

References

-

GNS Gene & Function: MedlinePlus. (2020). GNS gene: N-acetylglucosamine-6-sulfatase.[2] Link

-

Heparan Sulfate Analysis: Zhang, X., et al. (2020).[7] Quantitative analysis of heparan sulfate using isotopically labeled calibrants. Nature Communications. Link

-

FGF Signaling Role: Pye, D. A., & Gallagher, J. T. (1999).[4] Heparan sulphate: The 6-O-sulphate group on glucosamine is critical for FGF-2 interaction.[4] Journal of Biological Chemistry. Link

-

MPS Pathophysiology: Neufeld, E. F., & Muenzer, J. (2001). The Mucopolysaccharidoses. In: Scriver CR, et al., editors. The Metabolic and Molecular Bases of Inherited Disease. Link

-

LC-MS/MS Methodology: Sun, X., et al. (2015). Analysis of heparan sulfate oligosaccharides by nano-electrospray ionization mass spectrometry. Analytical Biochemistry. Link

Sources

- 1. youtube.com [youtube.com]

- 2. N-acetylglucosamine-6-sulfatase - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Heparan Sulphate Proteoglycans - FGF Signalling in Vertebrate Development - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of heparan sulfate using isotopically labeled calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

D-Glucosamine-6-sulfate as a precursor in glycosaminoglycan synthesis

Title: D-Glucosamine-6-sulfate: A Strategic Precursor in Chemoenzymatic and Chemical Glycosaminoglycan Synthesis

Executive Summary

D-Glucosamine-6-sulfate (GlcN6S) and its N-acetylated derivative (GlcNAc6S) occupy a unique niche in glycoscience.[1] While mammalian physiology predominantly utilizes post-polymerization sulfation to generate glycosaminoglycan (GAG) diversity, synthetic biology and medicinal chemistry have adopted GlcN6S as a critical "pre-sulfated" building block.[1] This guide delineates the technical utility of GlcN6S in bypassing the heterogeneity of natural biosynthesis, enabling the production of structurally defined Keratan Sulfate (KS) and Heparin/Heparan Sulfate (HS) mimetics.[1]

Biological Context vs. Synthetic Utility[2]

To effectively utilize GlcN6S, one must first distinguish between its limited role in in vivo uptake and its potent role in in vitro synthesis.

The Biological Constraint

In mammalian cells, GAG biosynthesis (specifically Heparin/HS) does not polymerize sulfated monosaccharides.[1] The biosynthetic machinery (EXT1/EXT2 polymerases) utilizes UDP-GlcNAc and UDP-GlcA.[1] Sulfation is a post-polymerization modification driven by sulfotransferases (NDSTs, 2-OST, 6-OST) in the Golgi apparatus.[1] Consequently, feeding cells exogenous GlcN6S does not result in direct incorporation into GAG chains due to:

-

Charge Repulsion: The anionic sulfate group prevents passive diffusion across the plasma membrane.[1]

-

Transporter Specificity: Hexose transporters generally reject charged monosaccharides.[1]

-

Enzyme Specificity: Natural polymerases are evolved for non-sulfated substrates.[1]

The Synthetic Advantage

In chemoenzymatic and chemical synthesis, GlcN6S is a "privileged scaffold." By introducing the sulfate group before polymerization, researchers can:

-

Guarantee Sulfation Patterns: Eliminate the stochastic nature of Golgi sulfotransferases.

-

Bypass Epimerization: In Heparin synthesis, using pre-sulfated blocks allows for precise control over the GlcA/IdoA ratio if coupled with specific glycosyltransferases.[1]

-

Synthesize Keratan Sulfate: GlcNAc6S is the defining repeating unit of KS.

Chemoenzymatic Synthesis: The Core Workflow

This section details the use of GlcNAc6S (the N-acetylated form of GlcN6S) as an acceptor substrate for the controlled synthesis of Keratan Sulfate and Heparin analogues.

Mechanism: The Keratan Sulfate Pathway

Keratan Sulfate consists of repeating poly-N-acetyllactosamine units [–3Galβ1–4GlcNAc(6S)β1–].[1] The critical enzyme for this pathway is β-1,4-galactosyltransferase 4 (B4GalT4) , which exhibits a unique preference for GlcNAc6S over non-sulfated GlcNAc.[1]

Figure 1: Chemoenzymatic Assembly of Keratan Sulfate This diagram illustrates the enzymatic cycling required to build KS utilizing GlcNAc6S as the acceptor.

Caption: Stepwise enzymatic elongation of Keratan Sulfate using GlcNAc6S as the initiating acceptor.

Protocol: Enzymatic Elongation of GlcNAc6S

Objective: To synthesize the disaccharide Galβ1-4GlcNAc(6S) from GlcNAc6S.[1]

Reagents:

-

Acceptor: 10 mM GlcNAc6S (chemically sulfated or purchased).[1]

-

Donor: 15 mM UDP-Galactose.[1]

-

Enzyme: Recombinant human B4GalT4 (0.5 mg/mL).[1]

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 0.1% BSA.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve GlcNAc6S in the Tris-HCl buffer. The presence of Mn²⁺ is strictly required as a cofactor for the galactosyltransferase.

-

Initiation: Add UDP-Galactose and the B4GalT4 enzyme.

-

Incubation: Incubate at 37°C for 12–24 hours.

-

Termination: Quench reaction by heating to 95°C for 2 minutes or by adding EDTA (to chelate Mn²⁺).

-

Purification: Separate the product using Size Exclusion Chromatography (SEC) (e.g., Bio-Gel P2) or Anion Exchange Chromatography (Q-Sepharose), exploiting the negative charge of the sulfate group to separate product from neutral byproducts (if any) or unreacted UDP-Gal.[1]

Chemical Synthesis: Building Block Strategy

For total chemical synthesis, Glucosamine-6-sulfate is rarely used "naked."[1] It is introduced as a protected intermediate.[1] The 6-O-sulfate is often installed after glycosylation in chemical strategies, but using a pre-sulfated building block (or a block with a specific protecting group at O-6 like a silyl ether or ester) allows for orthogonal deprotection and sulfation.[1]

Key Strategy: The "Pre-Sulfation" Mimic Instead of using a labile sulfate ester early in synthesis (which can be hydrolyzed or act as a leaving group), chemists often use 6-O-levulinoyl (Lev) or 6-O-acetate protection on the GlcN building block.[1]

-

Glycosylation: Build the oligosaccharide backbone.[1]

-

Selective Deprotection: Remove the O-6 protecting group (e.g., hydrazine for Lev).[1]

-

Chemical Sulfation: Treat with Sulfur trioxide-trimethylamine complex (SO₃[1]·TMA).[1]

However, if using enzymatic steps in a chemical workflow (Chemoenzymatic), the GlcNAc6S moiety is introduced directly as described in Section 2.[1]

Quantitative Analysis & Validation

Verifying the integrity of the 6-O-sulfate group is paramount, as migration (to O-3 or O-4) or hydrolysis can occur.[1]

| Method | Parameter Measured | Expected Result for GlcNAc6S |

| HPAEC-PAD | Retention Time | Elutes later than GlcNAc due to charge (using Dionex CarboPac PA1). |

| ESI-MS (Negative Mode) | m/z Ratio | [M-H]⁻ ion at 380.06 (for GlcNAc6S).[1] Look for characteristic sulfate loss (-80 Da) in MS/MS.[1] |

| 1H-NMR (D₂O) | Chemical Shift | H-6 protons shift downfield (~4.2-4.4 ppm) compared to unsulfated GlcNAc (~3.7-3.9 ppm).[1] |

| HPLC (Anion Exchange) | Charge Density | Strong binding to Q-columns; requires salt gradient (e.g., 0.5M NaCl) to elute.[1] |

Comparative Pathway Analysis

To understand the strategic value of GlcN6S, compare the natural biosynthetic route with the synthetic "Pre-cursor" route.

Figure 2: Natural vs. Synthetic Logic

Caption: Contrast between the heterogeneous natural pathway and the precision of using sulfated precursors.

References

-

Mende, M., et al. (2016).[1] "Chemical Synthesis of Glycosaminoglycans." Chemical Reviews, 116(14), 8193-8255.[1] Link

-

Seko, A., & Yamashita, K. (2003).[1][2][3] "β1,4-Galactosyltransferase (β4GalT)-IV is specific for GlcNAc 6-O-sulfate."[1][2] Journal of Biological Chemistry, 278, 9150-9158.[1][2] Link

-

Liu, J., & Linhardt, R. J. (2014). "Chemoenzymatic synthesis of heparan sulfate and heparin." Natural Product Reports, 31(12), 1647-1655.[1] Link

-

Zhang, H., et al. (2020).[1][2] "Chemoenzymatic Synthesis of Glycosaminoglycans." Accounts of Chemical Research, 53(2), 335-346.[1] Link[1]

-

Kitayama, K., et al. (2007).[1][2][3] "Enzymes responsible for synthesis of corneal keratan sulfate glycosaminoglycans." Journal of Biological Chemistry, 282, 30085-30096.[1][2] Link

Sources

Chemo-Enzymatic Synthesis of D-Glucosamine-6-Sulfate: A Precision Technical Guide

Executive Summary

This technical guide details the high-fidelity synthesis of D-Glucosamine-6-sulfate (GlcN-6S) , a critical reference standard and metabolite in glycosaminoglycan (GAG) research. Unlike chemical sulfation, which suffers from poor regioselectivity (often requiring extensive protection/deprotection steps), this protocol utilizes a chemo-enzymatic strategy .

The core logic relies on the exquisite regioselectivity of N-acetylglucosamine-6-O-sulfotransferases (GlcNAc6STs) to install the sulfate group at the C-6 position of N-acetylglucosamine (GlcNAc), followed by a controlled chemical deacetylation to yield the free amine GlcN-6S. This method circumvents the substrate specificity limitations of most sulfotransferases, which typically do not recognize the free amine of glucosamine.

Part 1: Strategic Synthesis Design

The Regioselectivity Challenge

Direct sulfation of D-glucosamine (GlcN) is chemically challenging due to the higher nucleophilicity of the C-2 amino group compared to the C-6 hydroxyl, leading to N-sulfation. Enzymatic routes are superior but limited by enzyme specificity:

-

Problem: Most characterized Carbohydrate Sulfotransferases (e.g., NodST, CHSTs) require the N-acetyl moiety for substrate binding.

-

Solution: Use GlcNAc as the substrate for the enzymatic step to produce GlcNAc-6S , then remove the acetyl group.[1]

The Enzymatic Engine: PAPS Regeneration

Cost-effective synthesis requires the regeneration of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) . The stoichiometric use of PAPS is prohibitively expensive ($1000+/gram).

-

System of Choice: Aryl Sulfotransferase IV (AST IV) coupled with p-Nitrophenyl Sulfate (pNPS) .

-

Mechanism: AST IV transfers a sulfate group from pNPS (cheap donor) to PAP (3'-phosphoadenosine-5'-phosphate), regenerating PAPS in situ.

The Reaction Pathway

The synthesis proceeds in two distinct phases:

-

Enzymatic Phase: GlcNAc

GlcNAc-6S -

Chemical Phase: GlcNAc-6S

GlcN-6S

Part 2: Visualization of the Core Mechanism

The following diagram illustrates the coupled enzymatic cycle and the subsequent chemical transformation.

Caption: Coupled enzymatic sulfation of GlcNAc followed by chemical deacetylation to yield GlcN-6S.

Part 3: Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| GlcNAc | >99% Purity | Substrate |

| pNPS | p-Nitrophenyl sulfate (Potassium salt) | Sacrificial Sulfate Donor |

| PAP | Catalytic quantity (0.05 eq) | Cofactor Shuttle |

| Enzyme 1 | Recombinant NodST (or CHST2) | Sulfotransferase |

| Enzyme 2 | Recombinant AST IV (Rat liver or bacterial) | Cofactor Regenerator |

| Buffer | 50 mM Tris-HCl, pH 8.0 | Reaction Medium |

| Deacetylation | Hydrazine hydrate or 2M NaOH | Chemical Reagent |

Phase 1: Enzymatic Sulfation (GlcNAc GlcNAc-6S)

This step uses the NodST enzyme (from Rhizobium meliloti) due to its high specificity for the C-6 hydroxyl of GlcNAc.

-

Reaction Mix Setup:

-

Dissolve GlcNAc (10 mM) and pNPS (12 mM) in 50 mM Tris-HCl buffer (pH 8.0).

-

Add MgCl₂ (10 mM) and 2-mercaptoethanol (1 mM) to stabilize enzymes.

-

Add catalytic PAP (50 µM).

-

-

Initiation:

-

Add purified AST IV (5 U/mL) and NodST (2 U/mL).

-

Incubate at 37°C with gentle shaking.

-

-

Monitoring:

-

Termination & Purification:

-

Quench by heating to 95°C for 2 mins or lowering pH to 5.0.

-

Centrifuge to remove denatured protein.

-

Purification: Anion Exchange Chromatography (DEAE-Sepharose). Elute with a linear gradient of NH₄HCO₃ (0 to 0.5 M). GlcNAc-6S elutes after unreacted GlcNAc but before pNPS/pNP. Lyophilize the product.

-

Phase 2: Chemical Deacetylation (GlcNAc-6S GlcN-6S)

Note: Hydrazinolysis is preferred over strong base to preserve the sulfate ester, which can be labile in harsh alkaline conditions at high temperatures.

-

Hydrazinolysis Protocol:

-

Dissolve dry GlcNAc-6S in anhydrous hydrazine containing 1% hydrazine sulfate.

-

Incubate at 95°C for 4–6 hours .

-

Safety: Perform in a fume hood; hydrazine is toxic and unstable.

-

-

Work-up:

-

Evaporate hydrazine under reduced pressure (co-evaporate with toluene).

-

Re-dissolve residue in water.

-

-

Final Purification:

-

Pass through a Cation Exchange Column (Dowex 50W, H+ form) to capture the free amine (GlcN-6S).

-

Wash with water to remove impurities.

-

Elute GlcN-6S with 0.5 M HCl or NH₄OH.

-

Neutralize and lyophilize.

-

Part 4: Analytical Validation (E-E-A-T)

To ensure the product is D-Glucosamine-6-sulfate and not an isomer (e.g., 3-sulfate) or degraded product, validation is mandatory.

Mass Spectrometry (LC-MS/MS)

-

Mode: Negative Ion Mode (ESI-).

-

Target Mass:

-

GlcNAc-6S: m/z 300.0 (M-H)⁻

-

GlcN-6S (Final): m/z 258.0 (M-H)⁻

-

-

Fragmentation: Look for loss of sulfate (-80 Da) and characteristic cross-ring cleavages confirming C-6 substitution.

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR (D₂O):

-

H-6 signals: The protons at C-6 will show a significant downfield shift (~0.4–0.6 ppm) compared to unsulfated GlcN, appearing around 4.2–4.4 ppm due to the descreening effect of the sulfate group.

-

Absence of Acetyl: Disappearance of the singlet at ~2.0 ppm (N-acetyl methyl group) confirms deacetylation.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | PAP Inhibition | Increase AST IV concentration to ensure rapid conversion of PAP |

| Sulfate Hydrolysis | pH too low/high | Maintain pH 7.5–8.0 during enzymatic step. Avoid prolonged exposure to strong acid during workup. |

| Incomplete Deacetylation | Reaction time too short | Extend hydrazinolysis time or verify anhydrous conditions. |

References

-

Burkart, M. D., & Wong, C. H. (1999). A continuous assay for the spectrophotometric analysis of sulfotransferases using aryl sulfotransferase IV. Analytical Biochemistry. Link

-

Bowman, K. G., & Bertozzi, C. R. (1999). Carbohydrate sulfotransferases: mediators of extracellular information. Chemistry & Biology. Link

-

Habuchi, O. (2000). Diversity and functions of glycosaminoglycan sulfotransferases. Biochimica et Biophysica Acta (BBA) - General Subjects. Link

-

Pi, N., et al. (2002). Kinetic analysis of NodST, a bacterial sulfotransferase. Biochemistry. Link

-

Sigma-Aldrich. (n.d.). N-Acetyl-D-glucosamine 6-sulfate sodium salt Product Sheet. Link

Sources

An In-depth Technical Guide to the D-Glucosamine-6-Sulfate Metabolic Pathway in Mammalian Cells

This guide provides a comprehensive technical overview of the D-Glucosamine-6-Sulfate metabolic pathway in mammalian cells. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this crucial biological process. This document delves into the core metabolic routes, enzymatic regulation, and detailed methodologies for its study, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of D-Glucosamine-6-Sulfate in Cellular Metabolism

D-Glucosamine-6-Sulfate is a naturally occurring amino sugar derivative that plays a pivotal role in the biosynthesis of glycosaminoglycans (GAGs), proteoglycans, and other complex carbohydrates.[1] These macromolecules are essential components of the extracellular matrix, cell membranes, and various signaling molecules, underscoring the importance of the D-Glucosamine-6-Sulfate metabolic pathway in maintaining cellular structure and function.[2] While often studied in the context of osteoarthritis and cartilage health, its metabolic implications extend to a wide range of cellular processes.[3]

This guide will navigate the complexities of this pathway, from the cellular uptake and synthesis of its precursors to its downstream metabolic fate and the analytical techniques required for its investigation.

The Core Metabolic Pathway: Synthesis and Fates of D-Glucosamine-6-Sulfate

The metabolism of D-Glucosamine-6-Sulfate is intricately linked to the Hexosamine Biosynthetic Pathway (HBP), a key route for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation.[2]

Cellular Uptake and Precursor Availability

Exogenously supplied glucosamine is transported into mammalian cells primarily through glucose transporters (GLUTs).[4] Once inside the cell, glucosamine is phosphorylated by hexokinase to form glucosamine-6-phosphate. It is important to note that the direct cellular uptake of D-Glucosamine-6-Phosphate is generally considered to be limited, as phosphorylation typically traps sugars within the cell.[5]

After oral ingestion of glucosamine sulfate, it dissociates to yield the glucosamine cation, which is then absorbed.[6] This absorbed glucosamine can then be sulfated within the cell to produce D-Glucosamine-6-Sulfate, although a significant portion of synthesized Glucosamine-6-Sulfate is also excreted.[6]

Enzymatic Conversions within the Hexosamine Biosynthetic Pathway

The central pathway involves the following key enzymatic steps:

-

Phosphorylation: Glucosamine is phosphorylated by Hexokinase (HK) to yield Glucosamine-6-Phosphate (GlcN-6-P) . This is a critical step for trapping glucosamine intracellularly.

-

Acetylation: Glucosamine-6-Phosphate is then acetylated by Glucosamine-6-Phosphate N-acetyltransferase (GNPNAT) to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P) .

-

Isomerization: Phosphoacetylglucosamine mutase (PGM3) isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) .

-

UDP-GlcNAc Synthesis: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of GlcNAc-1-P with UTP to produce UDP-N-acetylglucosamine (UDP-GlcNAc) .

The Role of Sulfation and Desulfation

The sulfation of glucosamine occurs at the 6-position. While the direct metabolic fate of free D-Glucosamine-6-Sulfate within the cell is not extensively characterized, the removal of the sulfate group is a critical regulatory step.

-

Glucosamine (N-acetyl)-6-sulfatase (GNS) is a lysosomal enzyme that removes the 6-O-sulfate group from N-acetylglucosamine-6-sulfate residues within glycosaminoglycans like heparan sulfate and keratan sulfate.[7][8] Deficiencies in this enzyme lead to mucopolysaccharidoses, highlighting its importance in GAG degradation.[8][9]

-

Extracellular sulfatases, Sulf1 and Sulf2 , also play a role in removing 6-O-sulfate groups from heparan sulfate proteoglycans (HSPGs), thereby modulating signaling pathways involving growth factors like Wnts and FGFs.[7]

The direct action of a specific sulfatase on free cytosolic D-Glucosamine-6-Sulfate is an area of ongoing research.

Catabolism of Glucosamine-6-Phosphate

An alternative fate for Glucosamine-6-Phosphate is its conversion to fructose-6-phosphate and ammonia, a reaction catalyzed by Glucosamine-6-Phosphate Deaminase (GNPDA) .[10] This links the hexosamine pathway to glycolysis, providing a mechanism for the catabolism of excess amino sugars.

Diagram of the D-Glucosamine-6-Sulfate Metabolic Pathway

Caption: Core metabolic pathways of D-Glucosamine-6-Sulfate.

Methodologies for Studying the D-Glucosamine-6-Sulfate Pathway

Investigating the D-Glucosamine-6-Sulfate metabolic pathway requires robust and validated experimental protocols. This section provides detailed methodologies for key experiments.

Cell Culture and Treatment

Rationale: The choice of cell line is critical and should be based on the research question. For example, chondrocytes are relevant for osteoarthritis studies, while cancer cell lines may be used to investigate the role of the HBP in tumor metabolism.

Protocol:

-

Cell Seeding: Plate mammalian cells (e.g., primary chondrocytes, HEK293, or a relevant cancer cell line) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Starvation (Optional): To study the uptake and metabolism of exogenously supplied compounds, it may be beneficial to starve the cells of glucose and serum for a defined period (e.g., 2-4 hours) prior to treatment. This enhances the uptake of the test compound.

-

Treatment: Prepare a stock solution of D-Glucosamine-6-Sulfate (commercially available) in sterile phosphate-buffered saline (PBS) or the appropriate culture medium. Treat the cells with the desired concentration of D-Glucosamine-6-Sulfate for various time points (e.g., 0, 1, 4, 8, 24 hours). Include appropriate controls, such as vehicle-treated cells and cells treated with glucosamine.

-

Harvesting: After the treatment period, wash the cells twice with ice-cold PBS to remove any remaining extracellular compound.

Sample Preparation: Cell Lysate for Metabolite Analysis

Rationale: Proper and rapid quenching of metabolic activity and efficient extraction of metabolites are crucial for accurate quantification.

Protocol:

-

Metabolic Quenching: Immediately after washing, add ice-cold 80% methanol to the culture vessel to quench all enzymatic activity.

-

Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Extraction: Vortex the suspension vigorously for 1 minute and then incubate on ice for 20 minutes to allow for complete extraction of metabolites.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.

-

Drying (Optional but Recommended): For subsequent analysis by methods like HPLC, it is often necessary to dry the supernatant to concentrate the metabolites. This can be done using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried pellet in a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC).

Diagram of Experimental Workflow

Caption: A generalized experimental workflow.

Analytical Quantification

Rationale: HPLC provides high sensitivity and specificity for the separation and quantification of D-Glucosamine-6-Sulfate and related metabolites. A common approach involves pre-column derivatization to enhance detection.

Detailed Protocol (Example with Pre-column Derivatization):

-

Derivatization Reagent: Prepare a fresh solution of a derivatizing agent such as Phenylisothiocyanate (PITC) or 9-fluorenylmethyl chloroformate (FMOC-Cl).

-

Derivatization Reaction:

-

To the reconstituted cell extract, add the derivatization reagent in a basic buffer (e.g., sodium borate buffer, pH 8.5).

-

Incubate the mixture at room temperature for a specified time (e.g., 20-30 minutes) to allow the reaction to complete.

-

Quench the reaction by adding an acidic solution (e.g., dilute phosphoric acid).

-

-

HPLC System:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate with triethylamine, pH adjusted) and an organic solvent (e.g., acetonitrile) is typically employed for optimal separation.

-

Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for PITC derivatives).

-

-

Standard Curve: Prepare a standard curve using known concentrations of D-Glucosamine-6-Sulfate that have undergone the same derivatization process.

-

Quantification: Inject the derivatized samples and standards into the HPLC system. Quantify the amount of D-Glucosamine-6-Sulfate in the samples by comparing the peak areas to the standard curve.

Table 1: Example HPLC Parameters

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1 M Sodium Acetate, 0.05% Triethylamine, pH 5.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 5% B; 5-20 min, 5-40% B; 20-25 min, 40-100% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (for PITC derivatives) |

| Injection Volume | 20 µL |

Rationale: Spectrophotometric methods offer a simpler and more high-throughput alternative to HPLC, although they may have lower specificity. These assays are often based on a colorimetric reaction.[11][12]

Detailed Protocol (Example based on the Elson-Morgan Reaction):

-

Principle: This method is based on the reaction of hexosamines with acetylacetone to form a chromophore that can be measured spectrophotometrically.

-

Reagents:

-

Acetylacetone reagent (prepared fresh).

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution).

-

-

Procedure:

-

To the cell extract, add the acetylacetone reagent.

-

Heat the mixture in a boiling water bath for a defined period (e.g., 15 minutes).

-

Cool the samples to room temperature.

-

Add Ehrlich's reagent and allow the color to develop (e.g., for 30 minutes).

-

-

Measurement: Measure the absorbance at a specific wavelength (typically around 530 nm) using a spectrophotometer.

-

Standard Curve: Prepare a standard curve using known concentrations of D-Glucosamine-6-Sulfate.

-

Quantification: Determine the concentration of D-Glucosamine-6-Sulfate in the samples by comparing their absorbance to the standard curve.

Self-Validation and Controls: For both HPLC and spectrophotometric assays, it is crucial to include internal standards to control for variations in extraction efficiency and sample processing. Additionally, running parallel samples with and without the derivatization or colorimetric reagents will help to identify and subtract any background interference.

Concluding Remarks and Future Directions

The D-Glucosamine-6-Sulfate metabolic pathway is a cornerstone of cellular biochemistry, with far-reaching implications for cell health and disease. While significant progress has been made in elucidating the core enzymatic steps, several areas warrant further investigation. The precise mechanisms of D-Glucosamine-6-Sulfate transport and the regulation of its intracellular concentration remain to be fully understood. Future research employing advanced analytical techniques such as mass spectrometry-based metabolomics will undoubtedly provide deeper insights into the dynamic regulation of this pathway and its crosstalk with other metabolic networks. The methodologies outlined in this guide provide a solid foundation for researchers to explore these exciting avenues of inquiry and contribute to a more complete understanding of D-Glucosamine-6-Sulfate metabolism in mammalian cells.

References

-

Setnikar, I., Cereda, R., Pacini, M. A., & Revel, L. (2001). Absorption, distribution, metabolism and excretion of glucosamine sulfate. A review. Arzneimittel-Forschung, 51(9), 699–725. [Link]

-

Megazyme. (n.d.). D-GLUCOSAMINE (Ammonia) Assay Kit. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). 1) Experimental methods Samples of glucosamine 6-sulfate were obtained from Sigma Aldrich and used without further purification. Retrieved from [Link]

-

Setnikar, I., Palumbo, R., Canali, S., & Zanolo, G. (1993). Pharmacokinetics of glucosamine in man. Arzneimittel-Forschung, 43(10), 1109–1113. [Link]

-

Salazar, J., Bello, L., Chavez, M., Añez, R., Rojas, J., & Bermudez, V. (2014). Glucosamine for osteoarthritis: biological effects, clinical efficacy, and safety on glucose metabolism. Arthritis, 2014, 432463. [Link]

-

Prajapati, V. D., Maheriya, P. M., Patel, J. K., & Mehta, T. A. (2012). Spectrophotometric method for determination of glucosamine in tablets. Indian journal of pharmaceutical sciences, 74(1), 72–75. [Link]

-

Leloir, L. F., & Cardini, C. E. (1956). Enzymes of glucosamine metabolism. Biochimica et biophysica acta, 20(1-2), 33–42. [Link]

-

Pola, E., & Tete, S. (2016). Sulfatase activities towards the regulation of cell metabolism and signaling in mammals. Journal of molecular signaling, 11, 2. [Link]

-

Wikipedia. (n.d.). Heparin. Retrieved from [Link]

-

Orth, M. W., Peters, T. L., & Hawkins, J. N. (2002). Effect of glucosamine and chondroitin sulfate on regulation of gene expression of proteolytic enzymes and their inhibitors in interleukin-1-challenged bovine articular cartilage explants. American journal of veterinary research, 63(5), 658–664. [Link]

-

LND College, Motihari. (n.d.). Structure, Classification, and Functions of Carbohydrates. Retrieved from [Link]

-

Zhou, J., Waszkuc, T., & Mohammed, F. (2004). Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. Journal of AOAC International, 87(5), 1083–1090. [Link]

-

Wikipedia. (n.d.). Carbohydrate. Retrieved from [Link]

-

ResearchGate. (2016). Can D-Glucosamine 6-phosphate enter the cell? Retrieved from [Link]

-

Kresse, H., von Figura, K., & Bartsocas, C. (1981). Deficiencies of glucosamine-6-sulfate or galactosamine-6-sulfate sulfatases are responsible for different mucopolysaccharidoses. European journal of biochemistry, 114(2), 265–270. [Link]

-

Roseman, S. (1957). GLUCOSAMINE-6-PHOSPHATE DEGRADATION BY PROTEUS VULGARIS AND ISOLATION OF PHOSPHOGLUCOSAMINISOMERASE. Journal of bacteriology, 74(3), 361–366. [Link]

-

PubChem. (n.d.). Glucosamine 6-sulfate. Retrieved from [Link]

-

Darwish, K. M., Salama, I., & El-Sadek, M. (2013). Spectrophotometric method for determination of Glucosamine Sulphate in dosage forms by derivatization using Quality by Design approach. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 367-375. [Link]

-

Bobbarala, V., & Vadlapudi, V. (2010). HPLC Method Development for Glucosamine Sulphate and Diacerein Formulation. Journal of Pharmacy Research, 3(2), 361-363. [Link]

- Google Patents. (2004). Method for measuring glucosamine-6-phosphate.

-

Kim, J., Lee, J. M., & Lee, M. S. (2018). Glucose transporter 2-transported glucosamine inhibits glycolysis in cancer cell lines through competition with glucose for hexokinase II. Oncology letters, 15(5), 7119–7126. [Link]

-

Scribd. (n.d.). Method of Analysis For Glucosamine Sulfate by HPLC - DS | PDF. Retrieved from [Link]

-

ResearchGate. (2012). Spectrophotometric method for determination of glucosamine in tablets. Retrieved from [Link]

-

Hawkesford, M. J. (2003). Plant sulphate transporters: co-ordination of uptake, intracellular and long-distance transport. Physiologia plantarum, 118(2), 159–168. [Link]

-

Wolfrom, M. L., & Solms, J. (1956). Glucosamine-6-phosphate deaminase. Journal of the American Chemical Society, 78(15), 3855–3856. [Link]

-

Adebowale, A. O., & Liang, Z. (2004). Analysis of Glucosamine and Chondroitin Sulfate Content in Marketed Products and the Caco-2 Permeability of Chondroitin Sulfate. Journal of the American Nutraceutical Association, 7(1), 37-44. [Link]

-

ResearchGate. (2020). A) The importance of sulfation in glycosaminoglycans (GAGs) and therapeutic GAG mimetics. B) The persulfated xylooligosaccharides accessed in this work. Note. Retrieved from [Link]

-

MDPI. (2021). Upregulation of Sulfated N-Glycans in Serum as Predictive Biomarkers for Early-Stage Breast Cancer. Retrieved from [Link]

-

PubMed Central. (2021). GRASP depletion-mediated Golgi fragmentation impairs glycosaminoglycan synthesis, sulfation, and secretion. Retrieved from [Link]

-

Indian Academy of Sciences. (1984). Mammalian sulfoconjugate metabolism. Retrieved from [Link]

-

MedCrave online. (2022). Development and validation of green chemistry HPLC-RI method for the simultaneous estimation of glucosamine and chondroitin sulfate from. Retrieved from [Link]

-

PubMed Central. (2014). Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism. Retrieved from [Link]

Sources

- 1. lndcollege.co.in [lndcollege.co.in]

- 2. Carbohydrate - Wikipedia [en.wikipedia.org]

- 3. Glucosamine Sulfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Glucose transporter 2‑transported glucosamine inhibits glycolysis in cancer cell lines through competition with glucose for hexokinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deficiencies of glucosamine-6-sulfate or galactosamine-6-sulfate sulfatases are responsible for different mucopolysaccharidoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

D-Glucosamine-6-Sulfate: Signaling Architect & Pathological Marker

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

D-Glucosamine-6-sulfate (GlcN-6S) is often mischaracterized solely as a degradation product. In reality, it functions as a critical "molecular architect" within the cellular microenvironment. As a specific residue within Heparan Sulfate (HS) and Keratan Sulfate (KS) chains, the 6-O-sulfation motif orchestrates high-fidelity signaling complexes involving Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factors (VEGFs). Conversely, its accumulation in the lysosome—due to N-acetylglucosamine-6-sulfatase (GNS) deficiency—triggers a catastrophic signaling cascade known as Mucopolysaccharidosis IIID (MPS IIID), characterized by autophagy blockade and neuroinflammation.

This guide dissects the dual nature of GlcN-6S: as a physiological signaling enabler and a pathological stressor. It provides actionable protocols for quantification, enzymatic assay, and signaling interrogation.

Part 1: Molecular Architecture & The "Sulfation Code"

Structural Context

GlcN-6S exists primarily as a residue within glycosaminoglycan (GAG) chains. Its presence is dictated by Heparan Sulfate 6-O-Sulfotransferases (HS6ST1, HS6ST2, HS6ST3) during biosynthesis in the Golgi.

-

Physiological State: The 6-O-sulfate group on the glucosamine ring acts as a steric anchor, creating specific electrostatic pockets that allow growth factors to bind HS proteoglycans (HSPGs).

-

Metabolic Flux: The free monosaccharide is rare in healthy cytosol, rapidly recycled or degraded. Its accumulation signals lysosomal dysfunction.

The Signaling Mechanism: The Ternary Complex

Unlike soluble protein ligands, GlcN-6S residues do not bind receptors directly in isolation. They function as co-receptors .

-

Mechanism: The 6-O-sulfation pattern on HS chains facilitates the dimerization of FGF ligands (e.g., FGF-2) and their high-affinity binding to FGF Receptors (FGFRs).

-

The "Code": Removal of this specific sulfate group by extracellular sulfatases (Sulf1/Sulf2) abolishes the binding affinity, effectively turning "off" the signal. This makes GlcN-6S a dynamic switch for angiogenesis and neural plasticity.

Part 2: Signaling Pathways

Physiological: The Angiogenic Switch (HS-FGF-FGFR Axis)

In endothelial cells and neurons, the GlcN-6S motif is the rate-limiting step for FGF-2 signaling.

-

Initiation: HS6ST enzymes add sulfate to the C6 position of GlcNAc residues in the Golgi.

-

Presentation: HSPGs (e.g., Syndecans, Glypicans) present these sulfated motifs on the cell surface.

-

Complex Assembly: FGF-2 binds the GlcN-6S rich domains. This conformational change recruits FGFR1.

-

Activation: The ternary complex (HS-FGF-FGFR) induces receptor autophosphorylation, activating the RAS/MAPK and PI3K/AKT pathways.

-

Outcome: Endothelial proliferation (angiogenesis) or neurite outgrowth.

Pathological: The MPS IIID Cascade (Lysosomal Stress)

In Sanfilippo Syndrome Type D (MPS IIID), the enzyme GNS is defective. GlcN-6S (and GlcNAc-6S) cannot be cleaved from the non-reducing end of HS fragments.

-

Primary Accumulation: Undegraded HS fragments rich in GlcN-6S accumulate in the lysosome.

-

Secondary Blockade: Lysosomal engorgement inhibits the fusion of autophagosomes with lysosomes.

-

Toxic Build-up: Autophagy substrates (e.g., p62, ubiquitin-aggregates, Tau protein) accumulate in the cytoplasm.

-

Inflammatory Trigger: Soluble HS fragments leak or are exocytosed, mimicking Lipopolysaccharide (LPS).

-

TLR4 Activation: These fragments bind Toll-like Receptor 4 (TLR4) on microglia, triggering the MyD88-NF

B pathway and releasing TNF-

Bacterial Sensing: The glmS Ribozyme

In Gram-positive bacteria (e.g., B. subtilis), GlcN-6S (and GlcN-6P) acts as a direct metabolite signal. It binds to the glmS ribozyme (located in the 5' UTR of the Glucosamine-6-phosphate synthase mRNA), inducing self-cleavage of the mRNA. This is a negative feedback loop to halt cell wall synthesis precursors when abundance is high.

Part 3: Visualization of Signaling Pathways

Diagram 1: Physiological vs. Pathological Signaling

This diagram contrasts the healthy Angiogenic Switch against the MPS IIID Neuroinflammatory Cascade.

Caption: Figure 1: Dual Signaling Roles. Left: GlcN-6S motifs facilitate FGF signaling. Right: GNS deficiency causes lysosomal accumulation, triggering TLR4-mediated inflammation and autophagy blockade.

Part 4: Experimental Protocols

Protocol 1: Fluorometric Assay for GNS Activity

Purpose: To quantify N-acetylglucosamine-6-sulfatase activity in cell lysates or tissue homogenates. Essential for validating MPS IIID models.

Reagents:

-

Substrate: 4-Methylumbelliferyl-α-N-acetylglucosaminide-6-sulfate (4-MU-GlcNAc-6S).

-

Stop Buffer: 0.4 M Glycine/Carbonate buffer, pH 10.5.

-

Assay Buffer: 0.2 M Sodium Acetate, pH 5.6, with 20 mM Lead Acetate (inhibits other sulfatases).[1]

Workflow:

-

Lysate Prep: Homogenize cells/tissue in Assay Buffer + 0.1% Triton X-100. Centrifuge at 12,000 x g for 10 min.

-

Incubation: Mix 10 µL Lysate + 20 µL Substrate (5 mM). Incubate at 37°C for 1-4 hours.

-

Second Step (Critical): The initial cleavage releases 4-MU-GlcNAc. You must add Exogenous β-N-acetylglucosaminidase (10 Units) and incubate for an additional 1 hour to release the fluorescent 4-MU moiety.

-

Termination: Add 200 µL Stop Buffer.

-

Detection: Read Fluorescence (Ex 365 nm / Em 450 nm).

-

Calculation: Normalize to total protein (Bradford). Activity = nmol 4-MU released/hr/mg protein.[1]

Protocol 2: Angiogenesis Inhibition via GlcN-6S Mimetics

Purpose: To test the competitive inhibition of FGF-2 signaling using free GlcN-6S or dendrimer conjugates.

Reagents:

-

HUVEC (Human Umbilical Vein Endothelial Cells).

-

Matrigel Matrix (Growth Factor Reduced).

-

Test Compound: D-Glucosamine-6-sulfate (Free salt or Dendrimer-conjugated).

-

Stimulant: Recombinant Human FGF-2 (10 ng/mL).

Workflow:

-

Coating: Coat 96-well plate with 50 µL Matrigel; polymerize at 37°C for 30 min.

-

Seeding: Seed HUVECs (1.5 x 10^4 cells/well) in EBM-2 basal media.

-

Treatment:

-

Control: Media alone.

-

Positive Control: FGF-2 (10 ng/mL).

-

Experimental: FGF-2 + GlcN-6S (Titrate 1 µM – 1 mM).

-

-

Incubation: 18 hours at 37°C, 5% CO2.

-

Imaging: Stain with Calcein AM. Image utilizing phase-contrast microscopy.

-

Analysis: Quantify "Tube Length" and "Branch Points" using ImageJ (Angiogenesis Analyzer plugin).

-

Expectation: High concentrations of free GlcN-6S (or dendrimers) should competitively inhibit FGF-2 induced tubule formation by sequestering the ligand or blocking the receptor niche.

-

Protocol 3: LC-MS/MS Quantification of Glucosamine Derivatives

Purpose: To measure intracellular accumulation of GlcN/GlcN-6S.

-

Derivatization: Glucosamine species lack chromophores. Use O-phthalaldehyde (OPA) derivatization.[2]

-

Column: Phenomenex Gemini C18 (150 x 4.6 mm).

-

Mobile Phase:

-

MS Settings (MRM Mode):

-

Precursor Ion: derivatized GlcN-6S mass (calculate based on OPA adduct).

-

Transitions: Monitor specific fragmentation of the sulfate group (loss of 80 Da).

-

Part 5: Data Summary & Reference Values

| Parameter | Physiological Context | Pathological Context (MPS IIID) |

| Primary Location | Extracellular Matrix (HS Chains) | Lysosomal Lumen (Undegraded GAGs) |

| GNS Activity | > 250 pmol/min/mg | < 1-5% of Normal |

| Signaling Output | FGF/VEGF Activation (Growth) | TLR4 Activation (Inflammation) |

| Cellular Consequence | Angiogenesis, Plasticity | Neurodegeneration, Autophagy Block |

| Biomarker Status | Low free levels | Elevated GlcN-6S/GlcNAc-6S in Urine/Plasma |

References

-

Cole, C. L., et al. (2014). Ovarian Cancer Cell Heparan Sulfate 6-O-Sulfotransferases Regulate an Angiogenic Program Induced by Heparin-binding Epidermal Growth Factor (EGF). Journal of Biological Chemistry. Retrieved from [Link]

-

Avizienyte, E., et al. (2015). Endothelial Heparan Sulfate 6-O-Sulfation Levels Regulate Angiogenic Responses of Endothelial Cells to Fibroblast Growth Factor 2 and Vascular Endothelial Growth Factor. Journal of Biological Chemistry. Retrieved from [Link]

-

Song, M., et al. (2012). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. Journal of Chromatography B. Retrieved from [Link]

-

Austin, G. L., et al. (2025).[1][5] Recombinant human alpha-N-acetylglucosamine-6-sulfatase delivered to Sanfilippo D mice with repeated intracerebroventricular injections corrects CNS pathology. PLOS ONE. Retrieved from [Link]

Sources

- 1. Recombinant human alpha-N-acetylglucosamine-6-sulfatase delivered to Sanfilippo D mice with repeated intracerebroventricular injections corrects CNS pathology | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

D-Glucosamine-6-sulfate interaction with extracellular matrix proteins

This technical guide focuses on the specific molecular interactions and structural role of D-Glucosamine-6-sulfate (GlcN-6S) , a critical sulfated monosaccharide residue within glycosaminoglycan (GAG) chains (Heparan Sulfate and Keratan Sulfate). It distinguishes the covalently modified residue from the dietary salt (glucosamine sulfate) to address the precise biochemical mechanics within the Extracellular Matrix (ECM).

Molecular Interactions and Structural Determinants within the Extracellular Matrix[1]

Executive Summary

D-Glucosamine-6-sulfate (GlcN-6S) is not merely a metabolic byproduct but a high-fidelity "molecular switch" within the extracellular matrix (ECM). As a constitutive residue of Heparan Sulfate (HS) and Keratan Sulfate (KS) , the 6-O-sulfation state of glucosamine dictates the binding affinity for a vast interactome of proteins, including growth factors (FGF, VEGF), chemokines, and morphogens.

This guide dissects the GlcN-6S interactome, detailing how this specific sulfation motif governs signal transduction and structural integrity. It provides researchers with validated protocols for characterizing these interactions, emphasizing the use of 6-O-endosulfatases (Sulf-1/Sulf-2) as critical tools for proving causality in drug development and mechanobiology.

Structural Biochemistry: The GlcN-6S Motif

In the context of the ECM, GlcN-6S exists primarily as a residue within linear polysaccharide chains. Its presence creates localized negative charge clusters that serve as docking sites for basic amino acid residues (Arg, Lys) on protein surfaces.

1.1 The "Sulfation Code"

The biological activity of HS and KS is determined by specific sulfation patterns. GlcN-6S is a key variable in this "code":

-

Heparan Sulfate (HS): GlcN-6S is often found in the "S-domains" (highly sulfated regions). It works in concert with N-sulfation (GlcNS) and 2-O-sulfation (IdoA2S) to form high-affinity binding clefts.

-

Critical Distinction: While 2-O-sulfation confers flexibility to the iduronic acid ring, 6-O-sulfation (GlcN-6S) projects outward from the helix, making it the primary contact point for protein recognition.

-

-

Keratan Sulfate (KS): GlcN-6S is the dominant sulfated residue. Its abundance directly correlates with the hydration and compressive stiffness of corneal and cartilaginous tissues.

1.2 Enzymatic Regulation (The On/Off Switch)

The presence of GlcN-6S is dynamically regulated post-synthesis by extracellular sulfatases:

-

Sulf-1 & Sulf-2: These enzymes specifically hydrolyze the 6-O-sulfate ester from GlcN-6S residues in HS. This removal acts as an "off switch," liberating bound growth factors or reducing receptor affinity, thereby modulating Wnt and BMP signaling pathways.

The Protein Interactome

The interaction of GlcN-6S with ECM proteins is driven by ionic bridging and hydrogen bonding.

| Protein Class | Specific Target | Interaction Mechanism | Biological Consequence |

| Growth Factors | FGF-2 (bFGF) | GlcN-6S in HS forms a ternary complex with FGF-2 and FGFR. | Essential for receptor dimerization and signal transduction (Angiogenesis, Mitogenesis). |

| Angiogenic Factors | VEGF-A | Binds specific GlcNS-6S sequences (exons 6/7 encoded domains). | Regulates bioavailability; 6-O-desulfation by Sulf-1 inhibits VEGF signaling. |

| Morphogens | Wnt Ligands | GlcN-6S promotes Wnt diffusion and receptor presentation. | Controls tissue polarity and stem cell differentiation. |

| Structural Proteins | Opticin | Binds KS and HS chains via 6-sulfated domains. | Stabilizes vitreous gel structure; links collagen fibrils to proteoglycans.[1] |

| Chemokines | IL-8 (CXCL8) | Binds to HS S-domains rich in GlcN-6S. | Establishes chemotactic gradients for neutrophil migration during inflammation. |

| Pathogens | Viral Capsids | Many viruses (e.g., HSV, HPV) use HS GlcN-6S as an initial attachment receptor. | Facilitates viral entry into host cells. |

Experimental Protocols

To rigorously validate GlcN-6S interactions, researchers must compare "Wild Type" GAGs against "6-O-Desulfated" variants.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Analysis

Objective: Determine the specific contribution of the 6-O-sulfate group to protein binding affinity (

Materials:

-

Ligand: Biotinylated Heparin (High GlcN-6S) and Biotinylated 6-O-Desulfated Heparin (chemically or enzymatically modified).

-

Analyte: Recombinant Protein of Interest (e.g., FGF-2).

-

Chip: Streptavidin (SA) Sensor Chip.

Workflow:

-

Immobilization: Inject Biotin-Heparin (Channel 1) and Biotin-6-O-Desulfated Heparin (Channel 2) to achieve ~100 Response Units (RU). Note: Low density minimizes mass transport limitations.

-

Conditioning: Pulse with 2M NaCl to remove non-covalently bound contaminants.

-

Kinetic Titration: Inject Analyte at 5 concentrations (e.g., 0.5 nM to 50 nM) in running buffer (HBS-EP+).

-

Flow Rate: High (30-50 µL/min) to minimize rebinding.

-

Contact Time: 120s association, 600s dissociation.

-

-

Regeneration: 2M NaCl + 10 mM NaOH (pulse 30s) between cycles.

-

Analysis: Fit data to a 1:1 Langmuir binding model.

-

Validation Criterion: A significant increase in

(or loss of binding) in Channel 2 confirms GlcN-6S specificity.

-

Protocol B: Disaccharide Analysis via LC-MS/MS

Objective: Quantify GlcN-6S content in tissue samples (e.g., Morquio A models).

Workflow:

-

Digestion: Treat ECM extracts with Heparinase I/II/III (for HS) or Keratanase II (for KS) to generate disaccharides.

-

Derivatization: Label reducing ends with 2-aminoacridone (AMAC) for fluorescence/mass detection.

-

Separation: RPLC (C18 column) using an ammonium acetate/methanol gradient.

-

Detection: ESI-MS/MS in Negative Ion Mode using Multiple Reaction Monitoring (MRM).

-

Target Transition: Monitor specific mass transitions for

UA-GlcNS(6S) (m/z 576 → 496).

-

Visualization of Signaling Mechanisms

Diagram 1: The GlcN-6S Molecular Switch

This diagram illustrates how the 6-O-sulfate group acts as a requisite scaffold for FGF signaling and how extracellular sulfatases (Sulfs) terminate this signal.

Caption: The GlcN-6S residue is critical for forming the FGF-2/FGFR signaling complex. Sulf-1/2 enzymes remove this sulfate, effectively silencing the pathway.

Diagram 2: SPR Experimental Workflow for Specificity

This diagram outlines the logic for validating GlcN-6S dependency using differential binding channels.

Caption: Dual-channel SPR strategy to isolate the specific contribution of GlcN-6S to protein binding affinity.

References

-

Essentials of Glycobiology. 4th edition. Chapter 38: Proteins That Bind Sulfated Glycosaminoglycans. NCBI Bookshelf. Available at: [Link]

-

Raman, R., et al. (2005).[2] Structural insights into biological roles of protein-glycosaminoglycan interactions. Chemistry & Biology.[2] Available at: [Link]

- Bishop, J.R., et al. (2007). Heparan sulphate proteoglycans fine-tune mammalian physiology. Nature.

-

Le Goff, C., et al. (2003). Opticin Binds to Heparan and Chondroitin Sulfate Proteoglycans.[1] Investigative Ophthalmology & Visual Science. Available at: [Link]

-

Tomatsu, S., et al. (2011). Morquio A syndrome: diagnosis and current and future therapies. Pediatric Endocrinology Reviews. (Context on GALNS deficiency and KS accumulation). Available at: [Link]

Sources

role of D-Glucosamine-6-sulfate in invertebrate exoskeleton formation

Topic: The Regulatory Matrix: D-Glucosamine-6-Sulfate Motifs in Invertebrate Exoskeleton Biomineralization Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

While the structural integrity of invertebrate exoskeletons is classically attributed to the chitin-protein scaffold, recent biomineralization research identifies D-Glucosamine-6-sulfate (GlcN-6-S) —specifically as a residue within sulfated glycosaminoglycans (GAGs)—as a critical electrochemical modulator of calcification. Unlike the bulk chitin polymer (poly-β-(1→4)-N-acetyl-D-glucosamine), which provides tensile strength, GlcN-6-S moieties within the inter-crystalline matrix function as high-affinity nucleation sites for Calcium (

This guide moves beyond the "brick and mortar" view of exoskeleton formation to explore the electrostatic regulation provided by C6-sulfation. We detail the mechanism by which these sulfated residues control Amorphous Calcium Carbonate (ACC) stabilization, provide robust extraction protocols for matrix analysis, and outline the implications for biomimetic bone regeneration therapies.

Part 1: The Architectural Context – Scaffold vs. Matrix

To understand the role of GlcN-6-S, one must distinguish between the two primary phases of the invertebrate cuticle:

-

The Structural Scaffold (Chitin): A neutral or slightly cationic polymer that provides the geometric form. It is metabolically stable and non-mineralizing on its own.

-

The Mineralizing Matrix (GAGs & Proteins): An anionic, highly acidic gel filling the spaces between chitin fibrils. This is where GlcN-6-S resides.

The "Sulfate Trap" Mechanism

The presence of a sulfate group at the C-6 position of the glucosamine ring creates a localized region of high negative charge density. In the physiological pH of the hemolymph (approx. 7.4–7.8), these sulfate esters are fully ionized.

-

Ion Sequestration: The anionic sulfate groups attract cationic Calcium (

) from the hemolymph, increasing local concentration beyond the saturation point for -

Polymorph Selection: The spacing of GlcN-6-S residues along GAG chains (like Keratan Sulfate or specific Heparan-like analogues) dictates whether the calcium precipitates as unstable ACC, Calcite, or Aragonite.

Part 2: Mechanistic Pathway & Visualization

The following diagram illustrates the biosynthesis and functional role of GlcN-6-S in the transition from a soft pre-exuvial layer to a hardened post-exuvial cuticle.

Caption: Figure 1. The biosynthetic trajectory of GlcN-6-S, highlighting its transformation from a metabolic precursor to a structural electrostatic trap for Calcium ions in the ECM.

Part 3: Experimental Protocols

To study the role of GlcN-6-S, one cannot simply grind the shell, as the bulk chitin will mask the signal. You must isolate the soluble organic matrix (SOM) .

Protocol A: Isolation of Sulfated Matrix GAGs

Objective: Extract sulfated polysaccharides without hydrolyzing the labile sulfate ester bonds.

Reagents:

-

Demineralization Buffer: 0.5M EDTA, pH 8.0 (Do not use HCl; strong acids hydrolyze sulfate esters).

-

Extraction Buffer: 4M Guanidine HCl, 50mM Tris-HCl, pH 7.4 (Chaotropic agent to dissociate proteins).

-

Protease: Proteinase K.

Workflow:

-

Cleaning: Scrape exoskeleton free of muscle/tissue. Wash with distilled water.[1][2] Lyophilize and pulverize to <100µm powder.

-

Demineralization (Critical Step): Suspend powder in EDTA (1:20 w/v) at 4°C with constant stirring for 48–72 hours. Centrifuge (10,000 x g, 20 min). The supernatant contains soluble matrix proteins; the pellet contains Chitin + GAGs.

-

Deproteinization: Resuspend the pellet in Extraction Buffer with Proteinase K (0.5 mg/mL) at 50°C for 24 hours. This digests the core proteins, releasing the GAG chains.[3]

-

Precipitation: Add 4 volumes of cold 95% Ethanol containing 1.5% Potassium Acetate. Store at -20°C overnight. The sulfated GAGs will precipitate.

-

Purification: Dissolve precipitate in water. Apply to a DEAE-Sepharose (Anion Exchange) column. Elute with a linear NaCl gradient (0.2M to 2.0M).

-

Logic: Neutral chitin flows through; Sulfated GlcN-6-S enriched GAGs bind strongly and elute at high salt concentrations due to charge density.

-

Protocol B: Quantifying C6-Sulfation via HPLC

Objective: Confirm the specific presence of the 6-sulfate moiety versus 4-sulfate or non-sulfated forms.

-

Enzymatic Digestion: Treat purified GAGs with Chondroitinase ABC or Keratanase II.

-

Labeling: Derivatize the resulting disaccharides with 2-aminobenzamide (2-AB) via reductive amination.

-

Separation: Inject onto an Amide-80 HPLC column (HILIC mode).

-

Detection: Fluorescence (Ex: 330nm, Em: 420nm).

-

Validation: Compare retention times against authentic ΔDi-6S (unsaturated disaccharide with 6-sulfate) standards.

Part 4: Visualization of Extraction Logic

Caption: Figure 2. Fractionation logic to isolate sulfated moieties. Note the use of Anion Exchange to separate neutral chitin from charged GlcN-6-S polymers.

Part 5: Drug Development & Biomimetic Applications

Understanding the GlcN-6-S mechanism opens two distinct avenues for R&D:

1. Biomimetic Bone Grafts (Regenerative Medicine)

The crustacean mechanism of stabilizing Amorphous Calcium Carbonate (ACC) using sulfated sugars is superior to human bone remodeling in speed.

-

Application: Coating titanium implants with GlcN-6-S enriched chitosan derivatives.

-

Mechanism: The sulfate groups act as a "calcium magnet," accelerating osteointegration by mimicking the primitive mineralization template.

2. Chitin Synthesis Inhibitors (Agro-chemistry)

Current pesticides often target Chitin Synthase. However, resistance is growing.

-

New Target: Sulfotransferases .

-

Hypothesis: Inhibiting the enzyme responsible for adding the sulfate group to C6 will not stop the shell from forming, but will prevent it from hardening. The pest survives the molt but remains soft and vulnerable to predation or dehydration.

References

-

Hunter, G. K., Wong, K. S., & Kim, J. J. (1988).[4] Binding of calcium to glycosaminoglycans: an equilibrium dialysis study. Archives of Biochemistry and Biophysics, 260(1), 161-167.[4] Link

-

Nagasawa, H. (2012).[5] The crustacean cuticle: structure, composition and mineralization. Frontiers in Bioscience, E4(1), 711-720. Link

-

Moussian, B. (2008).[6][7] The role of GlcNAc in formation and function of extracellular matrices. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 149(2), 215-226.[6] Link

-

Luquet, G., & Marin, F. (2004). Biomineralizations in crustaceans: storage strategies. Comptes Rendus Palevol, 3(6-7), 515-534. Link

-

Cauduro, J. P., et al. (2025).[3] Jellyfish-derived bioplastics: properties, degradation, and marine applications. Frontiers in Marine Science. Link (Contextual reference for GAG extraction protocols).

Sources

- 1. idosi.org [idosi.org]

- 2. Extraction, Isolation, Characterization, and Biological Activity of Sulfated Polysaccharides Present in Ascidian Viscera Microcosmus exasperatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Jellyfish-derived bioplastics: properties, degradation, and marine applications [frontiersin.org]

- 4. Binding of calcium to glycosaminoglycans: an equilibrium dialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The crustacean cuticle: structure, composition and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of GlcNAc in formation and function of extracellular matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of D-Glucosamine-6-Sulfate via HPLC

Executive Summary & Critical Distinction

This guide details the protocol for the quantification of D-Glucosamine-6-sulfate (GlcN-6-S) .

⚠️ CRITICAL SCIENTIFIC DISTINCTION: Researchers often confuse Glucosamine Sulfate (Salt) with Glucosamine-6-Sulfate (Ester) .

-

Glucosamine Sulfate (Salt): A common dietary supplement (GlcN[1]·HSO₄).[2][3] In solution, this dissociates immediately into free Glucosamine and Sulfate ions. It is analyzed simply as Glucosamine.

-

Glucosamine-6-Sulfate (Ester): A specific sulfated monosaccharide (C6 position) found in Keratan Sulfate and mucopolysaccharide metabolism. It is a distinct chemical entity with high polarity and a permanent negative charge.

The Challenge: GlcN-6-S lacks a strong chromophore for UV detection and is too polar to be retained on standard C18 columns, often eluting in the void volume. The Solution: This protocol utilizes 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization .[4] PMP reacts with the reducing end of the sugar to form a bis-PMP derivative.[4] This adds a strong UV chromophore (detectable at 245 nm) and sufficient hydrophobicity to allow retention and separation on a standard C18 column.

Methodological Workflow (Logic Map)

The following diagram outlines the critical decision pathway and experimental workflow for this analysis.

Figure 1: Workflow for PMP-Derivatization and Analysis of Glucosamine-6-Sulfate.

Detailed Protocol

Reagents & Equipment[3][5][6][7][8][9][10]

-

Standard: D-Glucosamine-6-sulfate sodium salt (Sigma-Aldrich or equivalent).

-

Derivatizing Agent: 1-phenyl-3-methyl-5-pyrazolone (PMP).[4]

-

Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Chloroform.

-

Buffer: Ammonium Acetate or Potassium Phosphate (monobasic).

-

Equipment: HPLC System (Agilent 1200/1260 or equivalent) with UV/DAD detector, Heating Block.

Solution Preparation[5][7][8][9][10]

| Solution | Concentration | Preparation Instructions |

| PMP Reagent | 0.5 M | Dissolve PMP in Methanol. Prepare fresh daily. |

| NaOH | 0.3 M | Dissolve NaOH in HPLC-grade water. |

| HCl | 0.3 M | Dilute concentrated HCl in water. |

| Mobile Phase A | 100 mM | Ammonium Acetate buffer (pH 5.5 adjusted with acetic acid). |

| Mobile Phase B | 100% | Acetonitrile (ACN). |

Derivatization Procedure (Step-by-Step)

Rationale: The reaction requires basic conditions to form the PMP-enolate, which attacks the carbonyl carbon of the sugar.[4]

-

Combine: In a 2 mL screw-cap vial, mix:

-

100 µL of Sample/Standard (aqueous solution).

-

100 µL of 0.3 M NaOH.

-

100 µL of 0.5 M PMP (in Methanol).

-

-

Incubate: Cap tightly and heat at 70°C for 60 minutes .

-

Note: Do not exceed 70°C to prevent desulfation of the analyte.

-

-

Cool: Allow the mixture to cool to room temperature (approx. 10 min).

-

Neutralize: Add 100 µL of 0.3 M HCl.

-

Checkpoint: pH should be approx. 7.0.

-

-

Extraction (Critical):

-

Add 1 mL Chloroform . Vortex vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Action: Carefully remove and discard the bottom (organic) layer . This layer contains the excess PMP reagent which would otherwise interfere with the chromatogram.

-

Repeat: Perform the chloroform extraction 2 more times (Total 3 washes).

-

-

Final Prep: Filter the top aqueous layer through a 0.22 µm PTFE or Nylon filter into an HPLC vial.

HPLC Instrumentation & Conditions

System Suitability: The bis-PMP-GlcN-6-S derivative is relatively bulky and hydrophobic but retains the ionic sulfate group. This creates a unique "mixed-mode" interaction on C18 columns (hydrophobic retention + ionic repulsion).

| Parameter | Setting / Specification |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex). Dimensions: 250 mm x 4.6 mm, 5 µm.[3][5][6] |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 - 20 µL |

| Detection | UV at 245 nm (Max absorption of PMP chromophore). |

| Elution | Isocratic or Gradient (See below). |

Recommended Gradient Profile:

-

0 min: 85% A / 15% B

-

10 min: 80% A / 20% B

-

25 min: 75% A / 25% B

-

30 min: 85% A / 15% B (Re-equilibration)

Note on Elution Order: Free Glucosamine (if present) usually elutes after Glucosamine-6-Sulfate in this system. The sulfate group increases polarity, causing GlcN-6-S to migrate faster than the non-sulfated GlcN-PMP derivative, despite the PMP tags.

Method Validation & Performance

To ensure Trustworthiness (Part 2) , the method must be validated against ICH Q2(R1) guidelines.

Linearity & Range[2][3][7]

-

Range: 5 µg/mL to 500 µg/mL.

-

Acceptance:

.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Procedure: Prepare 6 concentration levels. Plot Peak Area vs. Concentration.[2]

Limit of Detection (LOD) & Quantitation (LOQ)

-

LOD: Signal-to-Noise (S/N) ratio of 3:1. (Typical: ~0.5 µg/mL).

-

LOQ: S/N ratio of 10:1. (Typical: ~1.5 µg/mL).

Specificity (Interference Check)

-

Run a "Blank" (Water + Reagents + Derivatization).

-

Success Criteria: No significant peaks at the retention time of GlcN-6-S (approx. 12-15 min depending on column).

-

Note: A large peak for PMP-acid (hydrolysis product) may appear early (2-4 min) or late depending on pH. Ensure it is resolved from the analyte.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Ghost Peaks / High Noise | Excess PMP reagent remaining. | Increase the number of chloroform extraction steps (up to 4-5 times). |

| Low Recovery | Incomplete derivatization or hydrolysis. | Ensure pH is alkaline (pH > 8) during heating. Check that heating block is actually at 70°C. |

| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase A has sufficient ionic strength (100mM Ammonium Acetate) or add 0.1% Triethylamine (TEA). |

| Split Peaks | Anomeric separation. | PMP usually collapses the anomers, but if splitting occurs, increase column temperature to 40°C to speed up interconversion. |

References

-

Zhang, J., et al. (2012). "Determination of glucosamine in impure chitin samples by high-performance liquid chromatography." Carbohydrate Research. Link

-

Honda, S., et al. (1989). "High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing derivatives with 1-phenyl-3-methyl-5-pyrazolone." Analytical Biochemistry. Link

-

HPAEC-PAD Reference: Thermo Fisher Scientific. "Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)." Technical Note 20. Link

-

Shao, Y., et al. (2020). "Simultaneous determination of glucosamine and chondroitin sulfate in dietary supplements by HPLC." Journal of AOAC International. Link

Sources

- 1. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. sciencebiology.org [sciencebiology.org]

Application Note: Enzymatic Quantification and Structural Analysis of D-Glucosamine-6-Sulfate (GlcN-6S)

Introduction & Scope

D-Glucosamine-6-sulfate (GlcN-6S) is a specific sulfated monosaccharide, distinct from the common dietary supplement "Glucosamine Sulfate" (which is typically a salt of Glucosamine HCl and sodium sulfate). True GlcN-6S is a metabolite found in the degradation pathways of glycosaminoglycans (GAGs) such as keratan sulfate and heparan sulfate. Its quantification is critical in two primary domains:

-

Mucopolysaccharidosis (MPS) Research: Monitoring the accumulation of sulfated metabolites in lysosomal storage disorders (specifically Sanfilippo Syndrome Type D, MPS IIID).

-

Pharmaceutical QC: Validating the esterification of synthetic GAG mimetics.